molecular formula C14H10BrNO3 B2987397 3-(3-Bromobenzamido)benzoic acid CAS No. 413574-81-9

3-(3-Bromobenzamido)benzoic acid

Cat. No. B2987397
CAS RN: 413574-81-9
M. Wt: 320.142
InChI Key: RWWKKZOLPGZQEH-UHFFFAOYSA-N
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Description

“3-(3-Bromobenzamido)benzoic acid” is a derivative of benzoic acid, which is a white to light yellow crystal powder . It is soluble in alcohols and ethers, but insoluble in water . It is used as an organic synthesis reagent .


Synthesis Analysis

The synthesis of benzamides, which includes “3-(3-Bromobenzamido)benzoic acid”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “3-(3-Bromobenzamido)benzoic acid” is similar to that of benzoic acid, with the addition of a bromobenzamido group . The molecular weight of benzoic acid is 201.017 .


Chemical Reactions Analysis

Benzoic acid, the parent compound of “3-(3-Bromobenzamido)benzoic acid”, reacts with hydroxyl radicals in both gas and aqueous phases . The reaction rate constants follow the order of meta addition > para addition > ortho addition .


Physical And Chemical Properties Analysis

Benzoic acid, from which “3-(3-Bromobenzamido)benzoic acid” is derived, has several physical properties. It has a density, color, hardness, melting and boiling points, and electrical conductivity . It is soluble in water, and the solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively .

Scientific Research Applications

Pharmaceutical Industry

3-(3-Bromobenzamido)benzoic acid: is a benzamide derivative, a class of compounds with significant applications in the pharmaceutical industry. Benzamides are integral to the structure of various drug compounds, including those used for treating cancer, hypercholesterolemia, and juvenile hyperactivity . They also exhibit anti-tumour, antibacterial, anti-fungal, and anti-inflammatory properties .

Material Science

In material science, benzamide derivatives like 3-(3-Bromobenzamido)benzoic acid are used in the synthesis of advanced materials. Their molecular structure can influence the physical properties of materials, which is crucial for developing new materials with specific characteristics .

Green Chemistry

The synthesis of benzamides, including 3-(3-Bromobenzamido)benzoic acid , can be achieved through eco-friendly processes. Methods involving ultrasonic irradiation and solid acid catalysts offer a green and efficient pathway for the preparation of these compounds, which is beneficial for sustainable chemistry practices .

Analytical Chemistry

3-(3-Bromobenzamido)benzoic acid: can serve as an analytical reagent. Its derivatives are often used in spectroscopic studies, such as Raman spectroscopy, to understand the structure and behavior of molecules under various conditions .

Catalyst Development

This compound provides active sites for the synthesis of benzamides, which are used widely in various industries. The development of superior and recoverable catalysts using 3-(3-Bromobenzamido)benzoic acid can lead to more efficient industrial processes .

Antioxidant and Antibacterial Research

Benzamide derivatives, including 3-(3-Bromobenzamido)benzoic acid , have shown potential in antioxidant and antibacterial applications. They can be synthesized to create compounds with effective free radical scavenging and metal chelating activities, which are valuable in medical research .

Safety and Hazards

The safety data sheet for benzoic acid suggests avoiding contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance is advised . It should be stored in tightly closed containers in a cool, well-ventilated place .

Future Directions

Benzoic acid derivatives, including “3-(3-Bromobenzamido)benzoic acid”, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . They have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations . Future research may focus on further understanding these relations and exploring new applications.

Mechanism of Action

Target of Action

It is known that benzoic acid derivatives, such as this compound, often interact with proteins or enzymes in the body . The specific role of these targets can vary widely depending on the exact nature of the interaction and the physiological context.

Mode of Action

Benzoic acid derivatives are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the target molecule, potentially altering its function .

Biochemical Pathways

For instance, they can undergo oxidation reactions at the benzylic position . This process can lead to the formation of new compounds, potentially affecting various biochemical pathways .

Pharmacokinetics

It is known that benzoic acid derivatives can be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that similar processes may occur with 3-(3-Bromobenzamido)benzoic acid, potentially influencing its bioavailability .

Result of Action

The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to structural changes in target molecules . These changes can potentially alter the function of these molecules, leading to various downstream effects .

Action Environment

The action, efficacy, and stability of 3-(3-Bromobenzamido)benzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its reactivity . Additionally, the presence of other molecules can impact the compound’s interactions with its targets .

properties

IUPAC Name

3-[(3-bromobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3/c15-11-5-1-3-9(7-11)13(17)16-12-6-2-4-10(8-12)14(18)19/h1-8H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWKKZOLPGZQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromobenzamido)benzoic acid

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